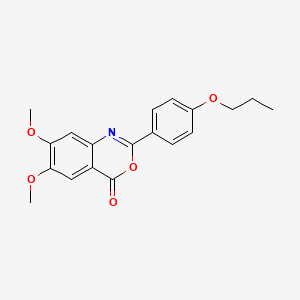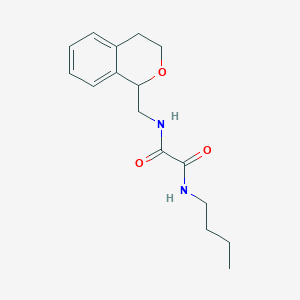
6,7-dimethoxy-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6,7-dimethoxy-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound with a molecular formula C19H21NO4. It is commonly known as propoxyphene and is a member of the benzoxazine family of compounds. Propoxyphene is synthesized by a variety of methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of propoxyphene is not fully understood, but it is thought to act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in analgesic and antidepressant effects.
Biochemical and Physiological Effects:
Propoxyphene has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and has also been shown to have anti-inflammatory effects. Propoxyphene has also been shown to have anticonvulsant effects, and has been studied for its potential use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
Propoxyphene has several advantages as a compound for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has been extensively studied and its effects are well understood. However, propoxyphene also has limitations as a compound for use in lab experiments. It has been shown to have potential toxicity, and its effects can vary depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on propoxyphene. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and route of administration for this application. Additionally, research on the mechanism of action of propoxyphene could lead to the development of new drugs that target the same pathways. Finally, research on the potential toxicity of propoxyphene could lead to the development of safer alternatives for use in lab experiments.
Scientific Research Applications
Propoxyphene has been extensively studied for its scientific research applications. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Propoxyphene has also been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on a variety of cancer cell lines.
properties
IUPAC Name |
6,7-dimethoxy-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-9-24-13-7-5-12(6-8-13)18-20-15-11-17(23-3)16(22-2)10-14(15)19(21)25-18/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGZMDOSJTTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B3947862.png)






![1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3947910.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947946.png)
